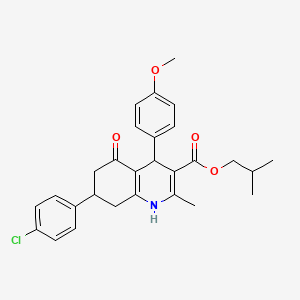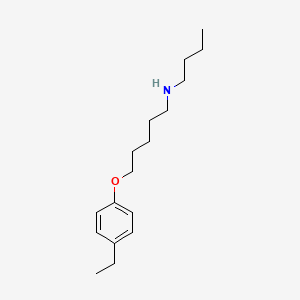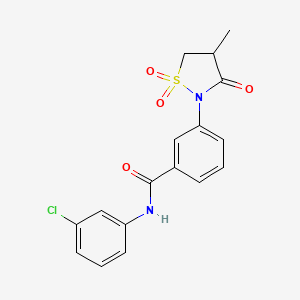![molecular formula C19H29FN2 B5216696 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine](/img/structure/B5216696.png)
1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine, also known as FPEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. FPEB is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5), which is known to play a crucial role in various physiological and pathological processes in the brain. In
Mécanisme D'action
1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of the receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of mGluR5, which in turn leads to an increase in the release of various neurotransmitters such as glutamate, dopamine, and serotonin. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has also been shown to modulate the activity of various intracellular signaling pathways such as the protein kinase C (PKC) pathway, which is known to be involved in various neurological disorders.
Biochemical and Physiological Effects:
1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has been shown to have various biochemical and physiological effects in the brain. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has been shown to enhance synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to neuronal activity. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has also been shown to enhance learning and memory in various animal models. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has also been shown to modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which are known to be involved in various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has several advantages for lab experiments. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine is a highly selective and potent PAM of mGluR5, which makes it an ideal tool for studying the role of mGluR5 in various neurological disorders. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has also been shown to have a long duration of action, which allows for sustained modulation of mGluR5 activity. However, 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has several limitations for lab experiments. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine is a synthetic compound that requires specialized equipment and expertise for synthesis and purification. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine is also relatively expensive compared to other research tools, which may limit its accessibility for some researchers.
Orientations Futures
There are several future directions for research on 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine. One potential direction is to study the effects of 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine in various animal models of neurological disorders such as depression, anxiety, and addiction. Another potential direction is to study the effects of 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine in human clinical trials for various neurological disorders. Additionally, there is a need for further research on the mechanism of action of 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine and its effects on various intracellular signaling pathways. Finally, there is a need for further research on the safety and toxicity of 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine in animal models and humans.
Méthodes De Synthèse
The synthesis of 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine involves the condensation of 2-fluorobenzaldehyde with 1,4-bis(piperidin-1-yl)butane in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using chromatography techniques to obtain pure 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine.
Applications De Recherche Scientifique
1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has been extensively studied in the field of neuroscience due to its potential therapeutic applications in various neurological disorders such as depression, anxiety, and addiction. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has been shown to enhance the activity of mGluR5, which is known to play a crucial role in synaptic plasticity, learning, and memory. 1'-[2-(2-fluorophenyl)-1-methylethyl]-1,4'-bipiperidine has also been shown to modulate the release of various neurotransmitters such as glutamate, dopamine, and serotonin, which are known to be involved in various neurological disorders.
Propriétés
IUPAC Name |
1-[1-(2-fluorophenyl)propan-2-yl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29FN2/c1-16(15-17-7-3-4-8-19(17)20)21-13-9-18(10-14-21)22-11-5-2-6-12-22/h3-4,7-8,16,18H,2,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVULUJDWLMVOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1F)N2CCC(CC2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-[2-(2-Fluorophenyl)-1-methylethyl]-1,4'-bipiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(diphenylmethyl)acetamide](/img/structure/B5216621.png)
![2-(4-hydroxy-3-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5216623.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-oxo-4-phenylbutanamide](/img/structure/B5216627.png)
![N-(1-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5216635.png)
![2-oxo-2-[(1-phenylethyl)amino]ethyl N-benzoylmethioninate](/img/structure/B5216640.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-N-1,3-benzodioxol-5-ylmethanesulfonamide](/img/structure/B5216671.png)


![2-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]-3-(2-furylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5216699.png)
![N-[2-(cyclohexylthio)ethyl]-2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5216704.png)
![1-[4-fluoro-2-nitro-5-(1-pyrrolidinyl)phenyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B5216726.png)